molecular formula C13H11ClF3N3O B2779125 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-32-8

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B2779125
CAS RN: 338792-32-8
M. Wt: 317.7
InChI Key: PBNXXMAKKIHORE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The synthesis of related compounds involves various chemical reactions, including cyclization, nucleophilic substitution, and coupling processes. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of specific precursors in the presence of Ni(NO3)2, highlighting the structural complexity and chemical versatility of these compounds (Repich et al., 2017).
  • Crystal Structures : The crystal structures of these compounds reveal significant interactions, such as hydrogen bonds and π-stacking, which contribute to their stability and potential intermolecular interactions. This is crucial for understanding their behavior in various solvents and potential biological environments (Repich et al., 2017).

Biological Activities and Applications

  • Antifungal and Antimicrobial Properties : Some derivatives have been investigated for their antifungal and antimicrobial properties. For instance, certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds showed significant antifungal activity against fungi like Aspergillus terreus, indicating their potential as antifungal agents (Jafar et al., 2017).
  • Antitumor Activities : The exploration of antitumor activities has also been a significant area of research. Enantiomeric derivatives of related compounds demonstrated promising antitumor activities against specific cancer cell lines, suggesting their potential in cancer therapy (Gao et al., 2015).

Advanced Material Applications

  • Polyimide Synthesis : Novel fluorinated polyimides derived from similar chemical backbones have been synthesized, showcasing excellent thermal stability, low moisture absorption, and potential applications in the materials science field due to their unique electrical properties (Chung & Hsiao, 2008).

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage .

properties

IUPAC Name

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNXXMAKKIHORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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